molecular formula C16H14BrN5O3 B15171912 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B15171912
M. Wt: 404.22 g/mol
InChI Key: SOWZMTVASRFQCL-UHFFFAOYSA-N
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Description

5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a tetrazole ring attached to the benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Formation of the Benzamide Core: Coupling of the brominated benzene with an amine to form the benzamide structure.

    Attachment of the Dimethoxyphenyl Group: Introduction of the dimethoxyphenyl group through electrophilic aromatic substitution.

    Tetrazole Ring Formation: Cyclization reaction to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the bromine atom or the tetrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium azide, organolithium reagents.

Major Products

    Oxidation Products: Compounds with hydroxyl or carbonyl groups.

    Reduction Products: Compounds with reduced bromine or tetrazole functionalities.

    Substitution Products: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, potentially affecting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

  • The presence of both the bromine atom and the tetrazole ring in this compound makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H14BrN5O3

Molecular Weight

404.22 g/mol

IUPAC Name

5-bromo-N-(3,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14BrN5O3/c1-24-12-6-11(7-13(8-12)25-2)19-16(23)14-5-10(17)3-4-15(14)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)

InChI Key

SOWZMTVASRFQCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)OC

Origin of Product

United States

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